1-Naphthalenecarboxylic acid, 3-[4-[[1-(3-ethoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]carbonyl]-1-piperazinyl]-
Description
This compound is a naphthalenecarboxylic acid derivative with a complex heterocyclic architecture. Its structure comprises a naphthalene core substituted at the 3-position with a carboxylic acid group and a piperazine moiety. The piperazine is further functionalized via a carbonyl linkage to a 1H-imidazole ring bearing 3-ethoxyphenyl and 4-methylphenyl substituents.
Synthetic routes for analogous compounds often involve multi-step protocols, including nucleophilic substitution (e.g., alkylation of naphthalene precursors) and coupling reactions (e.g., amide bond formation between piperazine and imidazole-carboxylic acids) . For instance, details the synthesis of a structurally related pyrazole-carboxylic acid derivative via Cs2CO3-mediated alkylation, while highlights Claisen-Schmidt condensation for extending conjugated systems .
Properties
IUPAC Name |
3-[4-[1-(3-ethoxyphenyl)-2-(4-methylphenyl)imidazole-4-carbonyl]piperazin-1-yl]naphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O4/c1-3-42-28-9-6-8-26(20-28)38-22-31(35-32(38)24-13-11-23(2)12-14-24)33(39)37-17-15-36(16-18-37)27-19-25-7-4-5-10-29(25)30(21-27)34(40)41/h4-14,19-22H,3,15-18H2,1-2H3,(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGSYODAZJHCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C=C(N=C2C3=CC=C(C=C3)C)C(=O)N4CCN(CC4)C5=CC6=CC=CC=C6C(=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047731 | |
| Record name | 3-(4-{[1-(3-Ethoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]carbonyl}piperazin-1-yl)naphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954397-95-6 | |
| Record name | 3-(4-((1-(3-Ethoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl)carbonyl)piperazin-1-yl)naphthalene-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954397956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-{[1-(3-Ethoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]carbonyl}piperazin-1-yl)naphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-((1-(3-ETHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL)CARBONYL)PIPERAZIN-1-YL)NAPHTHALENE-1-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7DR3EKC3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of 1-Naphthalenecarboxylic acid, 3-[4-[[1-(3-ethoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]carbonyl]-1-piperazinyl]- involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the ethoxyphenyl and methylphenyl groups. The final step involves the coupling of the imidazole derivative with 1-naphthalenecarboxylic acid under controlled conditions to form the desired product.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-Naphthalenecarboxylic acid, 3-[4-[[1-(3-ethoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]carbonyl]-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Studies
1-Naphthalenecarboxylic acid, 3-[4-[[1-(3-ethoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]carbonyl]-1-piperazinyl]- has been studied for its interactions with the cholecystokinin receptor. Research indicates that it selectively binds to this receptor, influencing downstream signaling pathways crucial for understanding appetite regulation and digestive processes. Techniques employed in these studies include:
- Radiolabeled Binding Assays : To quantify binding affinity and specificity.
- Functional Assays : Conducted in cell lines to assess biological activity.
These studies are essential for elucidating the mechanisms of action of this compound and exploring its therapeutic potential.
Structure-Activity Relationship (SAR) Studies
The unique combination of structural features in this compound allows for extensive SAR studies. Researchers can modify different parts of the molecule to enhance or diminish its efficacy as a receptor ligand. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Methylphenyl)-1H-imidazol-4-yl carbonyl | Imidazole core with varied substituents | Lacks naphthalene component |
| Naphthalene-2-carboxylic acid | Simple carboxylic acid structure | Does not include complex heterocycles |
| Piperazine derivatives | Contains piperazine but lacks naphthalene | Varies in biological activity |
The ability to modify specific functional groups while retaining the naphthalene backbone provides insights into optimizing pharmacological properties.
Potential Therapeutic Applications
The interactions of 1-Naphthalenecarboxylic acid with the cholecystokinin receptor suggest potential applications in treating conditions related to appetite and digestion. This could lead to the development of new therapeutic agents aimed at obesity or gastrointestinal disorders.
Case Study 1: Cholecystokinin Receptor Binding
A study investigated the binding affinity of various derivatives of 1-Naphthalenecarboxylic acid to the cholecystokinin receptor using radiolabeled assays. The results indicated that modifications on the piperazine moiety significantly enhanced binding affinity, suggesting a pathway for developing more potent ligands targeting this receptor.
Case Study 2: Functional Impact on Digestive Processes
In vitro functional assays demonstrated that certain derivatives of this compound could modulate secretion patterns in gastrointestinal cells. These findings support the hypothesis that targeted modulation of cholecystokinin receptors can influence digestive efficiency and appetite control.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarboxylic acid, 3-[4-[[1-(3-ethoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]carbonyl]-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Key Analogues
*Estimated based on structural formula.
Key Structural Differences
- Substituent Diversity : The target compound uniquely combines 3-ethoxyphenyl and 4-methylphenyl groups on the imidazole ring, which may enhance lipophilicity compared to simpler analogues like 7c () .
- Piperazine Linkage: Unlike pyrazole- or quinoline-based derivatives (e.g., Norfloxacin-related compounds), the piperazine-carbonyl bridge in the target compound could improve solubility and bioavailability by introducing basic nitrogen centers .
- Conjugation Effects: The absence of an α,β-unsaturated ketone (cf.
Biological Activity
1-Naphthalenecarboxylic acid, 3-[4-[[1-(3-ethoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]carbonyl]-1-piperazinyl]-] is a complex organic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C34H31N4O4 |
| Molecular Weight | 559.6343 g/mol |
| Stereochemistry | Achiral |
| Charge | Neutral |
| InChIKey | KQJNPHDTBVUCDU-UHFFFAOYSA-M |
Research indicates that this compound may exhibit various biological activities, particularly in inhibiting specific enzymes and pathways associated with cancer progression. The imidazole and piperazine moieties are crucial for its interaction with biological targets, potentially influencing pathways related to cell proliferation and apoptosis.
Antiproliferative Activity
In vitro studies have demonstrated that derivatives of naphthalene-based compounds can inhibit the growth of cancer cell lines such as HepG2 (human liver cancer) and MCF-7 (breast cancer). For instance, compounds similar to 1-naphthalenecarboxylic acid showed IC50 values ranging from 8.4 to 10.4 µM against these cell lines, indicating significant antiproliferative effects compared to standard treatments like Sorafenib .
Study on VEGFR-2 Inhibition
A study focused on the synthesis of naphthalene derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) highlighted the efficacy of certain compounds in inducing apoptosis in cancer cells. Compound 5 from this series exhibited a notable increase in caspase-3 activity, suggesting a mechanism involving programmed cell death .
Comparative Cytotoxicity Analysis
In a comparative analysis of cytotoxicity against normal liver cells (THLE-2), the synthesized naphthalene derivatives maintained low toxicity profiles with IC50 values significantly higher than those observed in cancer cell lines. This selectivity underscores the potential for therapeutic applications with reduced side effects .
Pharmacokinetics and Toxicity
Pharmacokinetic studies utilizing in silico methods have been employed to predict the absorption, distribution, metabolism, and excretion (ADMET) properties of the compound. These studies suggest favorable drug-likeness characteristics, which are essential for further development into therapeutic agents.
Q & A
Q. What are the key synthetic considerations for achieving high purity and yield of this compound?
Methodological Answer:
- Reaction Optimization : Use controlled conditions (e.g., 80°C in DMF with K₂CO₃ as base) to facilitate coupling between the imidazole-carbonyl and piperazine moieties .
- Purification : Employ column chromatography or recrystallization to isolate the compound, ensuring purity >98% (HPLC) .
- Yield Enhancement : Optimize stoichiometric ratios (e.g., 1:1.2 for acyl chloride to piperazine derivatives) and use anhydrous solvents to minimize side reactions .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- Mass Spectrometry : Compare experimental molecular weight (e.g., ~500–600 g/mol) with theoretical values .
Q. What are the primary toxicity concerns during handling?
Methodological Answer:
- Acute Toxicity : While specific data for this compound is limited, structurally related naphthalene derivatives show respiratory and dermal irritation. Use fume hoods and nitrile gloves .
- Waste Disposal : Follow protocols for aromatic amines and halogenated solvents (e.g., acetonitrile) to mitigate environmental impact .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Structural Modifications :
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., kinases or GPCRs) .
Q. How can conflicting data in biological activity assays be resolved?
Methodological Answer:
- Assay Validation :
- Verify compound stability in assay buffers (e.g., pH 7.4 PBS) using LC-MS .
- Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm binding affinity .
- Data Normalization : Include positive controls (e.g., known kinase inhibitors) to calibrate dose-response curves .
Q. What advanced analytical methods are suitable for quantifying this compound in biological matrices?
Methodological Answer:
-
HPLC Parameters :
Column Mobile Phase Detection LOD C18 MeOH:H₂O (70:30) + 0.1% TFA UV 254 nm 0.1 µg/mL -
LC-MS/MS : Use MRM transitions (e.g., m/z 500 → 300 for quantification) to enhance specificity in plasma samples .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar piperazine-imidazole derivatives?
Methodological Answer:
- Root Cause Analysis :
- Resolution : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) and report detailed protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
